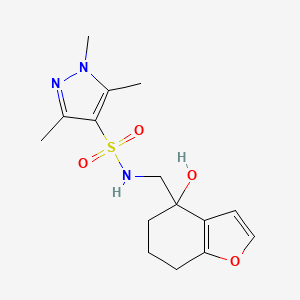

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

説明

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide-based heterocyclic compound characterized by a fused tetrahydrobenzofuran moiety linked to a substituted pyrazole ring. Its structural complexity arises from the integration of a bicyclic system (tetrahydrobenzofuran) with a sulfonamide group, which is further modified by methyl substituents on the pyrazole ring.

特性

IUPAC Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S/c1-10-14(11(2)18(3)17-10)23(20,21)16-9-15(19)7-4-5-13-12(15)6-8-22-13/h6,8,16,19H,4-5,7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPPUEXTIOHXAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCCC3=C2C=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

Sulfonamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

Oxidation: The hydroxyl group on the benzofuran ring can undergo oxidation to form a ketone.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation: Formation of benzofuranone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes and receptors in biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

作用機序

The mechanism of action of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function.

類似化合物との比較

Comparison with Structurally Similar Compounds

Sulfonamide derivatives are widely studied for their pharmacological properties. Below, we compare the target compound with analogous molecules, focusing on structural features, synthetic pathways, and physicochemical properties.

Structural Analogues and Key Differences

4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27)

- Core Structure : Contains a pyridine-sulfonamide backbone with a 4-butyl-3,5-dimethylpyrazole substituent, linked to a 4-chlorophenyl carbamoyl group.

- Key Differences :

- The substitution pattern on the pyrazole ring (1,3,5-trimethyl vs. 4-butyl-3,5-dimethyl) may influence steric interactions with biological targets.

- The absence of a carbamoyl group in the target compound suggests divergent binding mechanisms compared to Compound 27 .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, and how are intermediates validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrazole ring formation via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. Subsequent steps include sulfonamide coupling and functional group modifications. Intermediate validation employs TLC for reaction progress and column chromatography for purification . Final product purity is confirmed via HPLC (>95% purity threshold) and NMR spectroscopy (e.g., verifying methyl group integration at δ 2.1–2.3 ppm) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Assigns proton environments (e.g., tetrahydrobenzofuran’s hydroxyl proton at δ 4.8–5.2 ppm) and confirms regiochemistry .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .

- X-ray Crystallography (if crystals are obtainable): Resolves 3D conformation, particularly the spatial arrangement of the sulfonamide group .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Use tiered assays:

- In vitro enzyme inhibition (e.g., COX-2 or carbonic anhydrase targets common to sulfonamides) at 10 μM concentration .

- Cell-based viability assays (MTT or resazurin) to assess cytotoxicity in cancer/normal cell lines .

- Dose-response curves (IC50 determination) for hits, with positive controls (e.g., sulfamethoxazole for antimicrobial activity) .

Advanced Research Questions

Q. How can structural modifications optimize bioactivity while minimizing off-target effects?

- Methodological Answer :

- Systematic Substituent Variation : Replace the tetrahydrobenzofuran’s hydroxy group with methoxy or halogen atoms to alter lipophilicity and hydrogen-bonding capacity .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal modifications .

- Selectivity Profiling : Use kinase panels or proteome-wide affinity assays to identify off-target interactions .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., pH, serum concentration) that may influence sulfonamide reactivity .

- Orthogonal Assays : Replicate key findings using alternative methods (e.g., SPR instead of fluorescence polarization for binding affinity) .

- Structural Analog Comparison : Benchmark against pyrazole-sulfonamide hybrids (e.g., trifluoromethyl derivatives in ) to isolate structure-specific effects .

Q. How can computational methods guide mechanistic studies of this compound?

- Methodological Answer :

- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., sulfonamide binding to CA-II’s zinc center) over 100-ns trajectories .

- Docking Studies : Screen against homology models of understudied targets (e.g., NLRP3 inflammasome) using Glide or AutoDock .

- ADMET Prediction : Use SwissADME to optimize logP (target <3) and rule out CYP450 inhibition risks .

Q. What experimental designs validate the compound’s pharmacokinetic profile in preclinical models?

- Methodological Answer :

- In vivo PK Studies : Administer 10 mg/kg IV/orally in rodents; collect plasma at 0.5, 1, 4, 8, 24 h. Analyze via LC-MS/MS to calculate AUC, t1/2, and bioavailability .

- Tissue Distribution : Use radiolabeled compound (e.g., 14C) to quantify accumulation in liver/kidneys .

- Metabolite ID : Incubate with liver microsomes; profile metabolites via UHPLC-QTOF and compare to synthetic standards .

Key Methodological Takeaways

- Synthesis : Prioritize stepwise coupling and rigorous intermediate validation .

- Characterization : Combine NMR, HRMS, and crystallography for unambiguous structural assignment .

- Bioactivity Optimization : Leverage QSAR and substituent libraries to balance potency/selectivity .

- Data Robustness : Address contradictions via meta-analysis and orthogonal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。